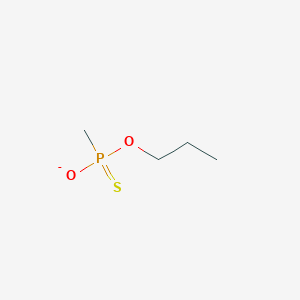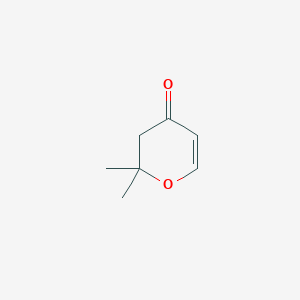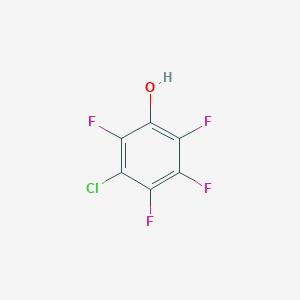
1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde is a chemical compound that belongs to the benzofuran family. . This compound is characterized by its unique structure, which includes a benzofuran ring fused with a dioxo group and an aldehyde functional group.
Preparation Methods
The synthesis of 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the coupling of 5-iodo vanillin with phenyl acetylene in the presence of a palladium catalyst and copper (I) iodide as a co-catalyst can yield benzofuran derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives have shown potential as anticancer, antibacterial, and antiviral agents . This compound’s unique structure makes it a valuable candidate for drug development and other therapeutic applications. Additionally, it is used in the study of organic reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s biological effects. The benzofuran ring structure also contributes to its ability to interact with biological targets, enhancing its overall activity .
Comparison with Similar Compounds
1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde can be compared with other benzofuran derivatives, such as 1,3-Dioxooctahydro-2-benzofuran-5-carbonyl chloride and 1,3-Dihydro-2-benzofuran-5-carbaldehyde . These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. The presence of the aldehyde group in this compound makes it unique, as it can undergo specific reactions that other derivatives cannot.
Properties
CAS No. |
13865-18-4 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H10O4/c10-4-5-1-2-6-7(3-5)9(12)13-8(6)11/h4-7H,1-3H2 |
InChI Key |
WBWOUTURYQUQQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C=O)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


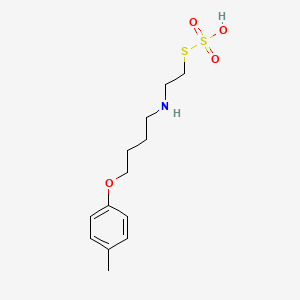
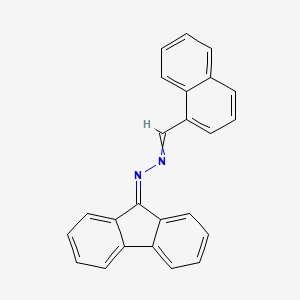
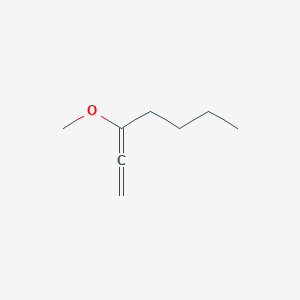


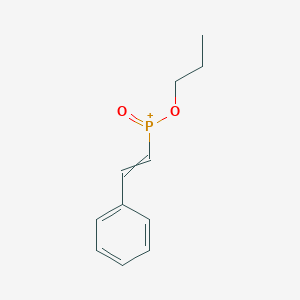
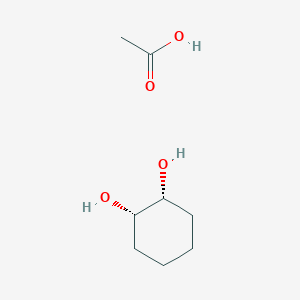
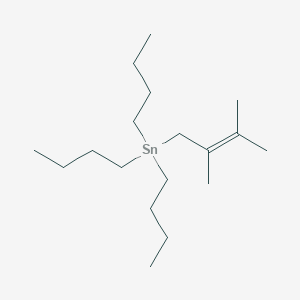
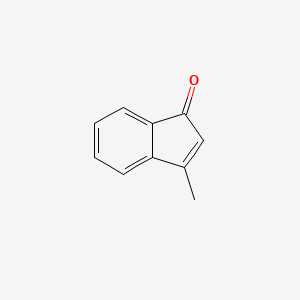
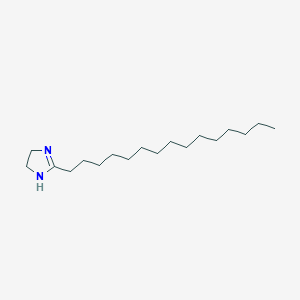
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
